CYD-2-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

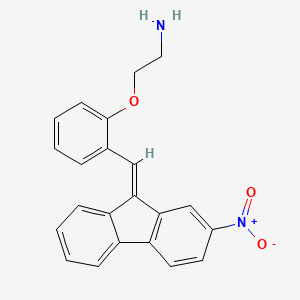

C22H18N2O3 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |

InChI |

InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2/b20-13+ |

InChI Key |

BJIFXXDQMBHYKG-DEDYPNTBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of CYD-2-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD-2-11 is a novel small-molecule Bax agonist that has demonstrated significant potential as an anti-cancer therapeutic. This technical guide provides an in-depth exploration of its mechanism of action, detailing its direct interaction with the pro-apoptotic protein Bax and the subsequent induction of the intrinsic apoptotic pathway. This document summarizes key quantitative data, outlines experimental protocols for studying this compound, and provides visual representations of the signaling cascade and experimental workflows.

Core Mechanism: Direct Activation of Bax

The primary mechanism of action of this compound is the direct activation of the pro-apoptotic protein Bax, a pivotal member of the B-cell lymphoma 2 (Bcl-2) family of proteins that governs mitochondrial outer membrane permeabilization (MOMP).[1][2][3] this compound selectively binds to a structural pocket on Bax located near the serine 184 (S184) phosphorylation site in the C-terminal region of the protein.[1][3] This binding event induces a conformational change in Bax, facilitating its transition from an inactive cytosolic monomer to an active form that inserts into the mitochondrial membrane.

Upon activation, Bax molecules undergo homo-oligomerization, forming pores in the outer mitochondrial membrane.[1][2] This process is a critical step in the intrinsic apoptotic pathway. The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[1][2] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately resulting in programmed cell death.[4]

Notably, this compound has been shown to be more potent than its predecessor, SMBA1, in inducing apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1]

Quantitative Data Summary

The following tables summarize the reported antiproliferative activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | [5] |

| MCF-7 | ER-Positive Breast Cancer | 3.81 | [5] |

| A549 | Non-Small Cell Lung Cancer | Data not available | [1][2] |

| Various SCLC cell lines | Small Cell Lung Cancer | Data not available | [6] |

Signaling Pathway

The signaling cascade initiated by this compound is a direct activation of the intrinsic apoptotic pathway.

Experimental Protocols

Bax Oligomerization Assay in Isolated Mitochondria

This protocol is designed to determine the direct effect of this compound on Bax oligomerization.

Methodology:

-

Isolate mitochondria from a suitable cell line (e.g., A549) using differential centrifugation.

-

Treat the isolated mitochondria with this compound (e.g., 5 µmol/L) or a vehicle control in a cross-linking buffer for 30 minutes at 30°C.[2]

-

Add the cross-linking agent bismaleimidohexane (BMH) to the mitochondrial suspension and incubate to cross-link interacting proteins.

-

Lyse the mitochondria and analyze the protein lysates by Western blot using an anti-Bax antibody.

-

Observe the formation of Bax dimers, trimers, and higher-order oligomers in the this compound-treated samples compared to the control.[2]

Cytochrome c Release Assay

This assay measures the release of cytochrome c from the mitochondria into the cytoplasm, a key indicator of apoptosis induction.

Methodology:

-

Treat cancer cells (e.g., A549) with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Analyze the protein concentration in each fraction.

-

Perform Western blot analysis on both the mitochondrial and cytosolic fractions using an anti-cytochrome c antibody.

-

A decrease in cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction in this compound-treated cells indicate apoptosis induction.[1]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Implant human cancer cells (e.g., A549 or patient-derived xenografts) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg/day) or a vehicle control intraperitoneally for a defined period (e.g., 2 weeks).[7]

-

Measure tumor volumes regularly throughout the study.

-

At the end of the study, excise the tumors and perform immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and Bax activation.[7]

Discussion and Future Directions

This compound represents a promising therapeutic agent that directly targets a core component of the apoptotic machinery. Its ability to activate Bax and induce apoptosis in cancer cells offers a potential strategy to overcome resistance to conventional therapies. While studies have demonstrated its efficacy in lung and breast cancer models, further research is warranted to explore its potential in other malignancies.[4][5]

One source has suggested that the mechanistic evidence for direct Bax binding by this compound is insufficient.[8] However, multiple other studies provide strong evidence for this direct interaction through various experimental approaches.[1][3] Future studies could further elucidate the precise binding kinetics and structural basis of the this compound-Bax interaction to resolve any remaining ambiguity.

The interplay between this compound-mediated Bax activation and other signaling pathways, such as the mTOR pathway, is an area of active investigation.[3] Combination therapies involving this compound and mTOR inhibitors have shown synergistic effects in preclinical models, suggesting a promising avenue for future clinical development.[7] A deeper understanding of this crosstalk could lead to more effective and personalized cancer treatments.

References

- 1. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

CYD-2-11: A Selective Bax Agonist for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1] This family includes both pro-apoptotic proteins, such as Bax and Bak, and anti-apoptotic proteins, like Bcl-2, Bcl-xL, and Mcl-1.[2][3] In healthy cells, a delicate balance between these opposing factions prevents unintentional cell death.[2] However, many cancers evade apoptosis by overexpressing anti-apoptotic proteins, which sequester pro-apoptotic members and prevent the initiation of programmed cell death.[1][2]

A promising strategy to counteract this is the direct activation of pro-apoptotic effector proteins. CYD-2-11 is a novel small-molecule compound that has been identified as a selective agonist of the pro-apoptotic protein Bax.[4][5] Developed as a refinement of the Bax agonist SMBA1, this compound exhibits characteristics of a suitable clinical lead compound for cancer therapeutics.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its pro-apoptotic effects by directly binding to and activating Bax.[6] Molecular docking studies indicate that this compound targets a structural pocket near the serine 184 (S184) phosphorylation site in the C-terminal region of Bax.[4][5] This interaction induces a conformational change in Bax, facilitating its homo-oligomerization within the mitochondrial outer membrane.[5][7] The formation of these Bax oligomers leads to the release of cytochrome c and other apoptogenic factors from the mitochondria into the cytosol, ultimately triggering the caspase cascade and inducing apoptosis.[7][8]

A key feature of this compound is its selectivity for Bax over other Bcl-2 family members. This selectivity minimizes off-target effects and enhances its therapeutic window.

Figure 1. this compound signaling pathway leading to apoptosis.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| Ki (Bax) | 34.1 nM | - | [9] |

| IC50 | 3.22 µM | MDA-MB-231 (Breast Cancer) | [9] |

| IC50 | 3.81 µM | MCF-7 (Breast Cancer) | [9] |

Table 2: Selectivity Profile of this compound Against Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) | Method | Reference |

| Bax | 34.1 nM | Competition Fluorescence Polarization Assay | [4][9] |

| Bcl-2 | >10 µM | Competition Fluorescence Polarization Assay | [4] |

| Bcl-xL | >10 µM | Competition Fluorescence Polarization Assay | [4] |

| Mcl-1 | >10 µM | Competition Fluorescence Polarization Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Figure 2. Experimental workflow for this compound characterization.

Competition Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity of this compound to Bax and to assess its selectivity against other Bcl-2 family proteins.

-

Reagents and Materials:

-

Recombinant human Bax, Bcl-2, Bcl-xL, and Mcl-1 proteins.

-

Fluorescently labeled BH3 peptide (e.g., FAM-Bim BH3).

-

This compound and other competitor compounds.

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

384-well black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer.

-

Incubate the protein-peptide mixture at room temperature to allow for binding equilibrium.

-

Add serial dilutions of this compound or a control compound to the wells of the 384-well plate.

-

Add the protein-peptide mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in polarization indicates the displacement of the fluorescent peptide by this compound.

-

Calculate the Ki value from the IC50 value obtained from the dose-response curve.

-

Western Blot Analysis for Protein Expression

Western blotting is employed to analyze the levels of total and phosphorylated Bax, as well as the release of cytochrome c from the mitochondria.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, BEAS-2B).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Mitochondria isolation kit.

-

Primary antibodies: anti-Bax, anti-phospho-Bax (pBax), anti-cytochrome c, anti-prohibitin (mitochondrial marker), anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

For total protein analysis, lyse the cells directly. For cytochrome c release, fractionate the cells into mitochondrial and cytosolic components.[7]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Annexin-V/PI Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Annexin-V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for the desired duration (e.g., 48 hours).[4]

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin-V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Reagents and Materials:

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 40 mg/kg/day, intraperitoneally) and vehicle control for a specified period (e.g., 10-14 days).[7][10]

-

Measure the tumor volume every 2-3 days using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for active caspase-3).[7]

-

Conclusion

This compound is a potent and selective Bax agonist with promising therapeutic potential for the treatment of various cancers, including non-small cell and small-cell lung cancer.[4][7] Its well-defined mechanism of action, favorable selectivity profile, and demonstrated in vivo efficacy make it a strong candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate this compound and other novel Bax agonists.

References

- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

role of Bax S184 phosphorylation in CYD-2-11 binding

An In-depth Technical Guide on the Role of Bax S184 Phosphorylation in CYD-2-11 Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pro-apoptotic protein Bax is a critical regulator of the intrinsic pathway of apoptosis. Its activity is tightly controlled by post-translational modifications, among which phosphorylation at serine 184 (S184) has emerged as a key inhibitory mechanism. This phosphorylation, primarily mediated by the Akt kinase, converts Bax into an anti-apoptotic protein, thereby contributing to cancer cell survival and drug resistance. This compound is a novel small molecule Bax agonist designed to specifically target the structural pocket around the S184 residue. By binding to this site, this compound allosterically activates Bax, inducing a conformational change that promotes its mitochondrial translocation, oligomerization, and subsequent initiation of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms governing the interplay between Bax S184 phosphorylation and this compound binding, supported by quantitative data, detailed experimental protocols, and illustrative pathway and workflow diagrams.

Introduction

Bax, a central player in programmed cell death, undergoes a conformational activation upon apoptotic stimuli, leading to its translocation from the cytosol to the mitochondria.[1] At the mitochondrial outer membrane, Bax oligomerizes to form pores, resulting in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and cell death.[1][2]

The phosphorylation of Bax at serine 184, located in its C-terminal hydrophobic tail, is a critical regulatory event. The pro-survival kinase Akt has been identified as a primary kinase responsible for this phosphorylation.[3][4][5][6][7][8] This modification inhibits the pro-apoptotic function of Bax by preventing its insertion into the mitochondrial membrane and promoting its sequestration of pro-apoptotic BH3-only proteins in the cytosol.[3][4] Elevated levels of phosphorylated Bax at S184 (pBax S184) have been associated with resistance to chemotherapy and BH3 mimetics in various cancers.[3][5]

This compound is a small molecule Bax agonist that was developed from its predecessor SMBA1.[9] It is designed to specifically bind to the pocket surrounding the S184 residue of Bax.[6][9] This binding event prevents the inhibitory phosphorylation at S184 and allosterically activates Bax, leading to the induction of apoptosis.[2][9] This guide delves into the specifics of this interaction, providing valuable data and methodologies for researchers in the field.

Quantitative Data: Binding Affinity of this compound

The binding affinity and selectivity of this compound for Bax have been quantified using a competition fluorescence polarization assay.[6][9] This assay measures the ability of this compound to compete with a fluorescently-labeled Bak BH3 domain peptide for binding to Bax. The results demonstrate a high and selective affinity of this compound for Bax.

| Molecule | Binding Target | Inhibition Constant (Ki) | Reference |

| This compound | Bax | 34.1 ± 8.54 nM | [6] |

| This compound | Bak | No Binding | [6] |

| This compound | Bid | No Binding | [6] |

| This compound | Bcl-2 | No Binding | [6] |

| This compound | Bcl-XL | No Binding | [6] |

| This compound | Bcl-w | No Binding | [6] |

| This compound | Mcl-1 | No Binding | [6] |

| This compound | A1 | No Binding | [6] |

Table 1: Binding Affinity and Selectivity of this compound. The data clearly indicates that this compound is a potent and selective binder of Bax, with no significant affinity for other tested Bcl-2 family members.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Bax S184 Phosphorylation and this compound Action

The following diagram illustrates the signaling pathway involving Akt-mediated phosphorylation of Bax at S184 and the mechanism of action of this compound.

Caption: Signaling pathway of Bax S184 phosphorylation and this compound action.

Experimental Workflow for Assessing this compound Binding to Bax

The diagram below outlines a typical experimental workflow to determine the binding affinity of this compound to Bax.

Caption: Workflow for competition fluorescence polarization assay.

Detailed Experimental Protocols

Competition Fluorescence Polarization Assay for Binding Affinity

This protocol is adapted from methodologies described for determining the binding affinity of this compound to Bax.[6]

Objective: To determine the inhibition constant (Ki) of this compound for the Bax protein.

Materials:

-

Purified recombinant human Bax protein

-

Fluorescently-labeled Bak BH3 domain peptide (e.g., with 5-FAM)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified Bax protein in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Prepare a stock solution of the fluorescently-labeled Bak BH3 peptide. The final concentration should be chosen to give a stable and measurable fluorescence polarization signal.

-

Prepare a serial dilution of this compound in assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).

-

-

Assay Setup:

-

In each well of the 384-well plate, add the Bax protein and the fluorescently-labeled Bak BH3 peptide.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Include control wells containing only the fluorescent peptide (for baseline polarization) and wells with the peptide and Bax without any competitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient period to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the competitor (this compound) concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent peptide from Bax.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its affinity for Bax.

-

In Vitro Bax Oligomerization Assay

This protocol outlines a method to assess the ability of this compound to directly induce Bax oligomerization in isolated mitochondria.[10]

Objective: To determine if this compound induces the formation of Bax oligomers.

Materials:

-

Isolated mitochondria from a suitable cell line (e.g., A549)

-

This compound

-

Cross-linking buffer

-

BMH (bismaleimidohexane) cross-linker

-

Lysis buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Bax antibody

Procedure:

-

Isolation of Mitochondria:

-

Isolate mitochondria from the chosen cell line using a standard differential centrifugation protocol.

-

-

Treatment and Cross-linking:

-

Resuspend the isolated mitochondria in cross-linking buffer.

-

Treat the mitochondrial suspension with this compound or a vehicle control for a specified time and temperature (e.g., 30 minutes at 30°C).

-

Add the BMH cross-linker to the suspension and incubate to cross-link interacting proteins.

-

-

Lysis and Sample Preparation:

-

Quench the cross-linking reaction and lyse the mitochondria using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Bax antibody.

-

Visualize the protein bands using an appropriate detection system.

-

-

Analysis:

-

The presence of higher molecular weight bands corresponding to Bax dimers, trimers, and higher-order oligomers in the this compound-treated samples, but not in the control samples, indicates the induction of Bax oligomerization.

-

Analysis of Bax S184 Phosphorylation

This protocol describes the detection of Bax phosphorylation at S184 in cell lines using immunoprecipitation and Western blotting.[3][8]

Objective: To determine the phosphorylation status of Bax at S184.

Materials:

-

Cell lines of interest

-

Cell lysis buffer

-

Anti-Bax antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-Bax antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phospho-Bax (S184) antibody.

-

As a control, a parallel blot can be probed with a total Bax antibody to confirm the immunoprecipitation of Bax.

-

-

Analysis:

-

A band detected by the anti-phospho-Bax (S184) antibody in the immunoprecipitated sample indicates that Bax is phosphorylated at the S184 residue.

-

Conclusion

The phosphorylation of Bax at S184 is a significant mechanism of apoptosis evasion in cancer cells. The development of this compound, a small molecule that directly targets the S184-proximal pocket of Bax, represents a promising therapeutic strategy. By preventing inhibitory phosphorylation and allosterically activating Bax, this compound can effectively trigger the apoptotic cascade in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on modulating the Bax-mediated apoptotic pathway for therapeutic benefit. Further investigation into the in vivo efficacy and safety of this compound and similar compounds is warranted to translate these preclinical findings into clinical applications.

References

- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 2. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance | EMBO Reports [link.springer.com]

- 6. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Bax Ser184 by Akt regulates its activity and apoptosis in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance | EMBO Reports [link.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Bax (phospho S184) antibody (ab111391) | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. assaybiotechnology.com [assaybiotechnology.com]

- 14. Anti-Bax (phospho Ser184) Antibody (A94112) | Antibodies.com [antibodies.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Phospho-Bax (Ser184) Polyclonal Antibody (PA5-39778) [thermofisher.com]

The Role of CYD-2-11 in Inducing Apoptosis through Bax Oligomerization and Mitochondrial Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of CYD-2-11, a selective Bax agonist, focusing on its ability to induce Bax oligomerization and subsequent mitochondrial outer membrane permeabilization (MOMP), key events in the intrinsic pathway of apoptosis. This document synthesizes available data to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a small molecule Bax agonist that has demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer.[1][2] Its mechanism of action centers on the direct activation of the pro-apoptotic protein Bax, a pivotal member of the Bcl-2 family that governs the intrinsic apoptotic pathway.[1][3] By binding to Bax, this compound induces a conformational change that leads to its oligomerization within the mitochondrial outer membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytosol.[3] This guide details the experimental evidence for this mechanism and provides protocols for its investigation.

Quantitative Data on this compound Activity

The pro-apoptotic effects of this compound have been quantified through various assays. The following tables summarize the key findings regarding its efficacy in inducing apoptosis and its direct effects on Bax and mitochondrial function.

| Cell Lines Tested | IC50 Values (µM) | Duration of Treatment | Reference |

| Breast Cancer (MDA-MB-231) | 3.22 | 48 hours | [2] |

| Breast Cancer (MCF-7) | 3.81 | 48 hours | [2] |

| Breast Cancer (T47D) | 4.37 | Not Specified | [2] |

| Breast Cancer (MDA-MB-468) | 9.47 | Not Specified | [2] |

| Non-cancerous Breast Epithelial (MCF-10A) | 8.73 | Not Specified | [2] |

| NSCLC and SCLC cell lines | Apoptosis induced at 5 µM | 48 hours | [2] |

| Experiment | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Bax Oligomerization | ||||

| - In isolated mitochondria | A549 | 5 µmol/L this compound for 30 minutes at 30°C | Increased formation of Bax dimers and higher-order oligomers | [3] |

| - In whole cells | A549 | 5 µmol/L this compound for 24 hours | Enhanced Bax oligomerization in mitochondria | [3] |

| Cytochrome c Release | A549 | Increasing concentrations of this compound for 24 hours | Dose-dependent increase in cytochrome c levels in the cytosolic fraction | [3] |

| In Vivo Tumor Growth Suppression | ||||

| - A549 lung cancer xenografts in Nu/Nu mice | N/A | 2–40 mg/kg/d intraperitoneally for 10 days | Dose-dependent suppression of tumor volume | [3] |

| - MDA-MB-231 tumor xenografts in female nude mice | N/A | 20 mg/kg once daily for 7 days | 57% inhibition rate of tumor growth | [2] |

| Caspase Activation in Tumor Tissues | N/A | At the end of in vivo experiments | Increased levels of active caspase-3 in tumor tissues | [3] |

Signaling Pathway and Experimental Workflows

The mechanism of this compound-induced apoptosis follows the intrinsic pathway, initiated by the direct activation of Bax. The logical progression of this pathway and the workflows for its experimental validation are depicted below.

Caption: this compound induced intrinsic apoptosis pathway.

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on Bax oligomerization and mitochondrial permeabilization.

Bax Oligomerization Assay

This protocol utilizes a chemical cross-linking agent to stabilize Bax oligomers for detection by Western blot.

Materials:

-

Cancer cell lines (e.g., A549)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Mitochondria isolation kit

-

Cross-linking buffer (e.g., containing 20 mM HEPES-KOH, pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 1 mM DTT)

-

Bifunctional cross-linking agent (e.g., bismaleimidohexane - BMH)

-

Lysis buffer (e.g., RIPA buffer)

-

Proteinase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibody against Bax

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

A. In Whole Cells:

-

Seed A549 cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 5 µmol/L) or vehicle control for 24 hours.

-

Harvest the cells and isolate the mitochondrial fraction using a commercial kit according to the manufacturer's instructions.

-

Resuspend the mitochondrial pellet in cross-linking buffer.

-

Add the cross-linking agent BMH to a final concentration of 1 mM.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Quench the reaction by adding a quenching buffer (e.g., Tris-HCl).

-

Lyse the cross-linked mitochondria with lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate.

-

Analyze the samples by non-reducing SDS-PAGE and Western blot using an anti-Bax antibody.

B. In Isolated Mitochondria:

-

Isolate mitochondria from untreated A549 cells.

-

Treat the isolated mitochondria with this compound (e.g., 5 µmol/L) in cross-linking buffer for 30 minutes at 30°C.

-

Proceed with steps 5-10 from the whole-cell protocol.

Cytochrome c Release Assay

This assay measures the translocation of cytochrome c from the mitochondria to the cytosol as an indicator of MOMP.

Materials:

-

Cancer cell lines (e.g., A549)

-

This compound

-

Subcellular fractionation kit or buffer (e.g., digitonin-based)

-

Primary antibodies against cytochrome c and a mitochondrial marker (e.g., Prohibitin or COX IV) and a cytosolic marker (e.g., GAPDH).

-

Other materials as listed for Western blotting.

Protocol:

-

Treat A549 cells with increasing concentrations of this compound for 24 hours.

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration for each fraction.

-

Analyze equal amounts of protein from both fractions by SDS-PAGE and Western blot.

-

Probe the membrane with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker to verify the purity of the fractions.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye to assess the integrity of the mitochondrial membrane potential.

Materials:

-

Cancer cell lines

-

This compound

-

Fluorescent MMP dye (e.g., JC-1, TMRE, or TMRM)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed cells in appropriate culture plates or dishes.

-

Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

At the end of the treatment, add the MMP dye to the culture medium at the recommended concentration.

-

Incubate under normal cell culture conditions for the time specified by the dye manufacturer (typically 15-30 minutes).

-

Wash the cells with PBS or a suitable buffer.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect changes in fluorescence, which correlate with the mitochondrial membrane potential.

Conclusion

This compound represents a promising therapeutic agent that directly targets the core apoptotic machinery by activating Bax. The experimental evidence strongly supports a mechanism involving the induction of Bax oligomerization at the mitochondria, leading to membrane permeabilization and the release of pro-apoptotic factors. The protocols and data presented in this guide provide a framework for the further investigation and development of this compound and other Bax agonists as potential cancer therapeutics.

References

The Selective Bax Agonist CYD-2-11: A Technical Overview of its Interaction with Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD-2-11 is a novel small-molecule Bax agonist that has demonstrated significant potential in cancer therapeutics by directly targeting the intrinsic apoptotic pathway.[1][2] Developed as a refinement of the Bax agonist SMBA1, this compound exhibits selective binding to the pro-apoptotic protein Bax, a key member of the Bcl-2 family, thereby triggering programmed cell death in various cancer cell lines, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its specific effects on the Bcl-2 family of proteins. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action: Direct Bax Activation

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[3][4][5][6] The balance between these opposing factions dictates the cell's fate. In many cancers, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins. This compound circumvents this survival mechanism by directly activating the pro-apoptotic effector protein Bax.[1] Molecular docking studies have indicated that this compound binds to the S184-binding pocket in the C-terminus of the Bax protein.[1] This interaction induces a conformational change in Bax, leading to its oligomerization and insertion into the mitochondrial outer membrane, a critical step in the initiation of apoptosis.[7]

Quantitative Analysis of this compound's Interaction with Bcl-2 Family Proteins

The selectivity of this compound for Bax over other Bcl-2 family members is a key attribute that minimizes off-target effects. This selectivity has been quantified using various biophysical and cellular assays.

Binding Affinity of this compound to Bcl-2 Family Proteins

A competition fluorescence polarization assay was utilized to determine the binding affinities of this compound for Bax and other Bcl-2 family proteins. The results demonstrate a clear preference for Bax.

| Protein | Binding Affinity (Ki or Kd) | Method |

| Bax | High Affinity (Specific values not publicly available) | Competition Fluorescence Polarization Assay |

| Other Bcl-2 Family Members | Low Affinity | Competition Fluorescence Polarization Assay |

Cellular Effects of this compound on Bax and Apoptosis

Treatment of cancer cell lines with this compound leads to measurable changes in Bax activation and the induction of apoptosis.

| Cell Line Type | Treatment | Effect on pBax/Total Bax | Apoptotic Cell Death (%) | Method |

| NSCLC and SCLC | 5 µmol/L this compound for 48 hours | Increased pBax levels | Significant increase | Western Blot, Annexin-V/PI FACS |

| BEAS-2B (non-cancerous) | 5 µmol/L this compound for 48 hours | No significant change | Minimal | Western Blot, Annexin-V/PI FACS |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Bax Activation

This protocol is used to detect the levels of total and phosphorylated Bax (pBax) in cell lysates.

-

Cell Lysis: Cells are treated with this compound or a vehicle control for the desired time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total Bax and phospho-Bax overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin-V/PI Flow Cytometry for Apoptosis Quantification

This assay quantifies the percentage of apoptotic cells.

-

Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control. Adherent cells are detached using trypsin-EDTA, and all cells (including those in the supernatant) are collected by centrifugation.

-

Staining: The cell pellet is washed with cold PBS and resuspended in Annexin-V binding buffer. Annexin-V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin-V positive, PI negative cells are considered early apoptotic, while Annexin-V positive, PI positive cells are considered late apoptotic or necrotic.

Bax Oligomerization Assay

This assay detects the formation of Bax oligomers, a hallmark of its activation.

-

Cell Treatment and Lysis: Cells are treated with this compound. A digitonin-based permeabilization buffer is used to selectively lyse the plasma membrane while keeping the mitochondria intact.

-

Cross-linking: The cell lysates are treated with a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize the Bax oligomers.

-

Western Blot Analysis: The cross-linked lysates are then analyzed by non-reducing SDS-PAGE and Western blotting using an anti-Bax antibody to visualize the monomeric and oligomeric forms of Bax.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex interactions and processes involved.

Caption: Signaling pathway of this compound inducing apoptosis via direct Bax activation.

Caption: Workflow for Western blot analysis of Bax activation.

Caption: Workflow for quantifying apoptosis using Annexin-V/PI flow cytometry.

Conclusion

This compound represents a promising therapeutic agent that selectively activates the pro-apoptotic protein Bax. Its ability to directly engage the core apoptotic machinery provides a powerful strategy to overcome the resistance mechanisms often observed in cancer. The data and protocols presented in this technical guide offer a comprehensive overview of the current understanding of this compound's interaction with the Bcl-2 family, providing a solid foundation for future research and clinical development. Further investigation into the precise binding kinetics and the in vivo efficacy and safety of this compound is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BCL-2 proteins and apoptosis: Recent insights and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Properties of CYD-2-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYD-2-11 is a novel small molecule Bax agonist that has demonstrated significant anti-cancer properties, particularly in preclinical models of non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer. As a direct activator of the pro-apoptotic protein Bax, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the core anti-cancer properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action through key signaling pathways.

Quantitative Efficacy of this compound

The anti-proliferative and pro-apoptotic activity of this compound has been quantified across various cancer cell lines and in vivo models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 |

| MCF-7 | ER-Positive Breast Cancer | 3.81 |

| T47D | ER-Positive Breast Cancer | 4.37 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 9.47 |

| MCF-10A | Non-cancerous Breast Epithelial | 8.73 |

In Vivo Anti-Tumor Activity

This compound has shown significant anti-tumor efficacy in xenograft models of human cancers.

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| MDA-MB-231 Xenograft | 20 mg/kg/day, i.p., for 7 days | 57% | |

| SCLC Patient-Derived Xenograft (TKO-002 & TKO-005) | 40 mg/kg/day, i.p., for 14 days | Significant tumor volume reduction | [1] |

| NSCLC Xenograft (in combination with RAD001) | 40 mg/kg/day, i.p. | Effective halt of tumor growth | [1] |

Core Mechanism of Action: Direct Bax Activation

This compound exerts its anti-cancer effects by directly binding to and activating the pro-apoptotic protein Bax. This activation is a critical step in the intrinsic pathway of apoptosis.

Signaling Pathway

Upon binding to a structural pocket near serine 184 (S184) in the C-terminal region of Bax, this compound induces a conformational change in the protein.[2] This change facilitates the oligomerization of Bax molecules within the mitochondrial outer membrane.[2] The resulting Bax oligomers form pores, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[3]

Interaction with the mTOR Pathway

Preclinical studies suggest a potential interplay between this compound and the mTOR signaling pathway. The mTOR inhibitor RAD001 (everolimus) can induce phosphorylation of Bax at serine 184, leading to resistance. This compound has been shown to overcome this resistance, suggesting a synergistic effect when combined with mTOR inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with a range of this compound concentrations and a vehicle control.

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully aspirate the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include untreated and vehicle-treated controls.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Bax Activation

This protocol is used to detect the oligomerization of Bax, a key indicator of its activation by this compound.

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Bax

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bax antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of higher molecular weight bands corresponding to Bax oligomers.

Patient-Derived Xenograft (PDX) Model Workflow

This workflow outlines the key steps for evaluating the in vivo efficacy of this compound using PDX models.

Conclusion

This compound is a promising anti-cancer agent that functions as a direct agonist of the pro-apoptotic protein Bax. Its ability to induce apoptosis in various cancer models, both in vitro and in vivo, highlights its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other Bax activators as a novel class of cancer therapeutics.

References

CYD-2-11: A Technical Guide to a Novel Bax Agonist for Inducing Apoptosis in Cancer Cells

Executive Summary: The evasion of apoptosis is a hallmark of cancer, making the restoration of this crucial cell death program a primary goal in oncology research. The B-cell lymphoma 2 (BCL-2) family of proteins, central regulators of the intrinsic apoptotic pathway, present attractive therapeutic targets. CYD-2-11 is a novel, selective small-molecule agonist of the pro-apoptotic protein Bax.[1] By directly binding to and activating Bax, this compound triggers a cascade of mitochondrial events, including Bax oligomerization, cytochrome c release, and subsequent caspase activation, ultimately leading to programmed cell death in various cancer types.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its signaling pathway and associated workflows.

Core Mechanism of Action

This compound functions as a direct activator of the pro-apoptotic BCL-2 family member, Bax.[2] Unlike BH3 mimetics that inhibit anti-apoptotic proteins, this compound targets the effector protein Bax itself, offering a distinct mechanism to initiate apoptosis.

Direct Bax Activation

This compound was developed as a refinement of a previous Bax agonist, SMBA1.[3] It selectively binds to a structural pocket near the serine 184 (S184) residue in the C-terminal region of Bax.[3] This binding induces a critical conformational change in the Bax protein, exposing its active domains and initiating its pro-apoptotic function.[3]

Mitochondrial Translocation and Oligomerization

Upon activation by this compound, Bax translocates to the outer mitochondrial membrane. There, it undergoes homo-oligomerization, forming pores or channels in the membrane.[2][3] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a pivotal, irreversible step in the intrinsic apoptotic pathway.

Apoptosome Formation and Caspase Cascade

The pores formed by Bax oligomers facilitate the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[2] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[4] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[2][4]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in breast and lung cancers.[1] The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell proliferation by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.22 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.81 | [1] |

| T47D | ER-Positive Breast Cancer | 4.37 | [1] |

| MCF-7 | ER-Positive Breast Cancer | 9.47 | [1] |

| MCF-10A | Non-tumorigenic Breast Epithelial | 8.73 | [1] |

| SCLC Lines | Small Cell Lung Cancer | Effective at 5 µM | [1] |

| NSCLC Lines | Non-Small Cell Lung Cancer | Effective at 5 µM | [1] |

Note: The data indicates a degree of selectivity for certain cancer cell lines over non-tumorigenic cells, as seen with the higher IC50 value for MCF-10A compared to several breast cancer lines.[1]

Key Experimental Protocols

The following protocols are foundational for evaluating the mechanism and efficacy of this compound.

Cell Proliferation Assay (MTT-based)

This protocol determines the IC50 value of this compound.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 5, 10, 100 µM) in complete culture medium.[1] Replace the existing medium with 100 µL of the compound-containing medium or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Bax Oligomerization Assay

This protocol directly visualizes the primary action of this compound on its target.

-

Cell Treatment: Culture A549 cells to 80% confluency and treat with this compound (e.g., 5 µM) or a vehicle control for 24 hours.[2]

-

Mitochondrial Isolation: Harvest the cells and isolate the mitochondrial fraction using a commercial mitochondrial isolation kit according to the manufacturer's instructions.

-

Cross-linking: Resuspend the isolated mitochondria in a cross-linking buffer. Treat with this compound or SMBA1 (5 µM) for 30 minutes at 30°C.[2] Add the membrane-permeable cross-linker bismaleimidohexane (BMH) and incubate for 30 minutes.[2] Quench the reaction.

-

Protein Lysis: Lyse the cross-linked mitochondria in RIPA buffer containing protease inhibitors.

-

Western Blot Analysis: Separate the protein lysates via SDS-PAGE under non-reducing conditions. Transfer to a PVDF membrane and probe with a primary antibody specific for Bax. Visualize with a secondary antibody. Bax monomers, dimers, and higher-order oligomers will appear as distinct bands.

Cytochrome C Release Assay

This protocol confirms the permeabilization of the outer mitochondrial membrane.

-

Cell Treatment: Treat A549 cells with increasing concentrations of this compound for 24 hours.[2]

-

Cell Fractionation: Harvest cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Western Blot Analysis: Resolve equal amounts of protein from both the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Immunoblotting: Transfer proteins to a PVDF membrane. Probe separate membranes with primary antibodies against Cytochrome c. Additionally, probe for a mitochondrial marker (e.g., Prohibitin or COX IV) to verify the purity of the cytosolic fraction and a cytosolic marker (e.g., GAPDH) as a loading control.[2]

-

Analysis: An increase of Cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in this compound-treated cells indicates MOMP.

References

Preclinical Profile of CYD-2-11: A Novel Bax Agonist for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CYD-2-11 is a novel small molecule Bax agonist that has demonstrated significant preclinical activity in various cancer models, particularly in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). By directly activating the pro-apoptotic protein Bax, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the preclinical data and studies on this compound, with a focus on its mechanism of action, anti-tumor efficacy, and combination therapy potential. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Quantitative Data Summary

The preclinical efficacy of this compound, both as a monotherapy and in combination with the mTOR inhibitor RAD001 (Everolimus), has been evaluated in several lung cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound Monotherapy in Patient-Derived Xenograft (PDX) Models of Small Cell Lung Cancer (SCLC)

| PDX Model | Treatment | Dose | Duration | Tumor Volume Reduction vs. Control | Reference |

| TKO-002 (Refractory SCLC) | This compound | 40 mg/kg/day (i.p.) | 2 weeks | Significant reduction (p<0.05) | [1] |

| TKO-005 (Refractory SCLC) | This compound | 40 mg/kg/day (i.p.) | 2 weeks | Significant reduction (p<0.05) | [1] |

Table 2: In Vivo Efficacy of this compound in Combination with RAD001 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

| Xenograft Model | Treatment | Dose | Duration | Tumor Growth Inhibition | Reference |

| A549 | This compound + RAD001 | 40 mg/kg/day (i.p.) + 1 mg/kg/day (i.p.) | 14 days | Synergistic repression of tumor growth | [2] |

| A549-RR (Rapalog-Resistant) | This compound + RAD001 | 40 mg/kg/day (i.p.) + 1 mg/kg/day (i.p.) | 14 days | Overcame rapalog resistance with synergistic tumor repression | [2] |

Table 3: In Vitro Apoptosis Induction by this compound in Lung Cancer Cell Lines

| Cell Line | Treatment | Concentration | Duration | Apoptotic Cell Death (% of Control) | Reference |

| A549 (NSCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |

| H460 (NSCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |

| H526 (SCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |

| H209 (SCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Patient-Derived Xenograft (PDX) Model of Small Cell Lung Cancer (SCLC)

-

Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or NSG mice) are used to minimize graft rejection.[4]

-

Tumor Implantation:

-

Fresh tumor tissue from SCLC patients is obtained under sterile conditions.

-

The tissue is minced into small fragments (approximately 3x3x3 mm).

-

A single tumor fragment is surgically implanted subcutaneously into the flank of each anesthetized mouse.[5]

-

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at a dose of 40 mg/kg/day for the specified duration.[1]

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis, including immunohistochemistry (IHC) for biomarkers like active caspase-3 and quantum dot-based immunofluorescence histochemistry (QD-IHF) for phosphorylated Bax (pBax) and 6A7 Bax.[1]

Cell Line-Derived Xenograft (CDX) Model of Non-Small Cell Lung Cancer (NSCLC)

-

Cell Lines: A549 (human NSCLC cell line) and its rapalog-resistant variant (A549-RR) are used.

-

Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Tumor Cell Inoculation:

-

A specific number of cells (e.g., 5 x 10⁶) in a suspension of media and Matrigel (1:1 ratio) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

-

-

Treatment: When tumors reach a palpable size, mice are randomized into four groups: vehicle control, this compound alone (40 mg/kg/day, i.p.), RAD001 alone (1 mg/kg/day, i.p.), and the combination of this compound and RAD001. Treatment is administered for 14 days.[2]

-

Data Analysis: Tumor volumes are monitored throughout the study. At the endpoint, tumors are harvested for IHC analysis of pBax, 6A7 Bax, pAKT, p-p70S6K, and active caspase-3.[2]

In Vitro Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment: NSCLC and SCLC cell lines are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with this compound (e.g., 5 µmol/L) or vehicle control for 48 hours.

-

Staining:

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

This compound Mechanism of Action: Direct Bax Activation

This compound directly binds to a pocket on the Bax protein near the S184 phosphorylation site. This binding induces a conformational change in Bax, exposing its BH3 domain and promoting its oligomerization. The Bax oligomers then insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.

Figure 1: Signaling pathway of this compound inducing apoptosis via direct Bax activation.

Synergistic Mechanism of this compound and RAD001

The mTOR inhibitor RAD001 can lead to resistance in some cancer cells through a feedback mechanism that results in the phosphorylation of Bax at serine 184 (S184) by activated AKT. Phosphorylated Bax is inactive and cannot induce apoptosis. This compound overcomes this resistance by directly activating Bax, bypassing the inhibitory effect of S184 phosphorylation. The combination of RAD001 (which inhibits cell growth and proliferation via the mTOR pathway) and this compound (which induces apoptosis) results in a synergistic anti-tumor effect.

Figure 2: Synergistic anti-tumor mechanism of this compound and RAD001.

Experimental Workflow for In Vivo Combination Therapy Study

The following diagram illustrates the logical flow of a typical in vivo experiment evaluating the combination of this compound and RAD001.

Figure 3: Experimental workflow for the in vivo evaluation of this compound and RAD001 combination therapy.

Conclusion

The preclinical data on this compound strongly support its potential as a novel therapeutic agent for cancer, particularly for lung malignancies. Its direct mechanism of action on Bax offers a unique approach to inducing apoptosis, and its synergistic activity with mTOR inhibitors highlights a promising combination strategy to overcome treatment resistance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and accelerate the clinical translation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of CYD-2-11 in Breast Cancer Cell Lines

For Research Use Only.

Introduction

CYD-2-11 is a novel small-molecule Bax agonist designed to induce apoptosis in cancer cells.[1] The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, and Bax is a crucial pro-apoptotic member.[1] Upon activation, Bax oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in programmed cell death. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in human breast cancer cell lines. The following protocols are intended for researchers, scientists, and drug development professionals.

Recommended Breast Cancer Cell Lines

The choice of cell lines is critical for comprehensive in vitro testing. It is recommended to use a panel of breast cancer cell lines representing different subtypes:

-

MCF-7: Estrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), HER2-negative (luminal A).

-

MDA-MB-231: Triple-negative breast cancer (TNBC) (ER-, PR-, HER2-).

-

SKBR3: HER2-positive.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Breast cancer cell lines (MCF-7, MDA-MB-231, SKBR3)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Breast cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Data Presentation

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 48h Treatment.

| Cell Line | Subtype | IC50 (µM) |

| MCF-7 | Luminal A | 15.2 |

| MDA-MB-231 | TNBC | 8.5 |

| SKBR3 | HER2+ | 12.8 |

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h).

| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Control (DMSO) | 95.1 | 2.3 | 1.5 | 1.1 |

| This compound (8.5 µM) | 48.7 | 25.4 | 22.1 | 3.8 |

Table 3: Cell Cycle Distribution in MDA-MB-231 Cells Treated with this compound (48h).

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.2 | 30.1 | 14.7 |

| This compound (8.5 µM) | 68.9 | 15.3 | 15.8 |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.

References

Application Notes and Protocols: Determining the Effective Concentration of CYD-2-11 in MCF-7 and MDA-MB-231 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: CYD-2-11 is a selective small-molecule agonist of the pro-apoptotic protein Bax, a critical member of the Bcl-2 family involved in the intrinsic apoptosis pathway.[1][2] By directly binding to Bax, this compound induces a conformational change that promotes its oligomerization and insertion into the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[2][3] This mechanism makes this compound a promising therapeutic candidate for cancers that overexpress anti-apoptotic Bcl-2 proteins. This document provides detailed protocols for determining the effective concentration of this compound in two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Mechanism of Action: this compound as a Bax Agonist